molecular formula C9H13N3O2 B13673903 N-Hydroxy-3-isopropoxypicolinimidamide

N-Hydroxy-3-isopropoxypicolinimidamide

Cat. No.: B13673903
M. Wt: 195.22 g/mol
InChI Key: HBCCCQJFKOLJSZ-UHFFFAOYSA-N
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Description

N-Hydroxy-3-isopropoxypicolinimidamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a hydroxyl group, an isopropoxy group, and a picolinimidamide moiety, which contribute to its distinct chemical behavior and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Hydroxy-3-isopropoxypicolinimidamide typically involves the reaction of picolinimidamide with hydroxylamine and isopropyl alcohol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yields and purity of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of advanced reactors and automation systems ensures consistent quality and efficiency in the production process. Quality control measures, such as chromatography and spectroscopy, are employed to monitor the purity and composition of the final product.

Chemical Reactions Analysis

Types of Reactions

N-Hydroxy-3-isopropoxypicolinimidamide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the functional groups present in the compound and the reaction conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents, such as hydrogen peroxide or potassium permanganate, can be used to oxidize this compound under controlled conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound, leading to the formation of different derivatives.

    Substitution: Substitution reactions can be carried out using various nucleophiles or electrophiles, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of N-oxide derivatives, while reduction can yield amine or hydroxylamine derivatives.

Scientific Research Applications

N-Hydroxy-3-isopropoxypicolinimidamide has found applications in several scientific research areas, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and antimicrobial properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is utilized in the development of new materials and as a catalyst in chemical processes.

Mechanism of Action

The mechanism of action of N-Hydroxy-3-isopropoxypicolinimidamide involves its interaction with specific molecular targets and pathways. The hydroxyl and isopropoxy groups play a crucial role in its binding affinity and reactivity with target molecules. The compound may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with key proteins.

Comparison with Similar Compounds

N-Hydroxy-3-isopropoxypicolinimidamide can be compared with other similar compounds, such as N-Hydroxysuccinimide and N-Hydroxyphthalimide These compounds share some structural similarities but differ in their functional groups and reactivity

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structural properties and reactivity make it a valuable tool in research and industrial applications. Ongoing studies continue to explore its full range of capabilities and potential benefits.

Properties

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

N'-hydroxy-3-propan-2-yloxypyridine-2-carboximidamide

InChI

InChI=1S/C9H13N3O2/c1-6(2)14-7-4-3-5-11-8(7)9(10)12-13/h3-6,13H,1-2H3,(H2,10,12)

InChI Key

HBCCCQJFKOLJSZ-UHFFFAOYSA-N

Isomeric SMILES

CC(C)OC1=C(N=CC=C1)/C(=N/O)/N

Canonical SMILES

CC(C)OC1=C(N=CC=C1)C(=NO)N

Origin of Product

United States

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